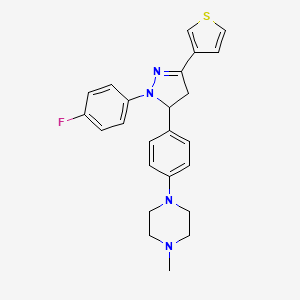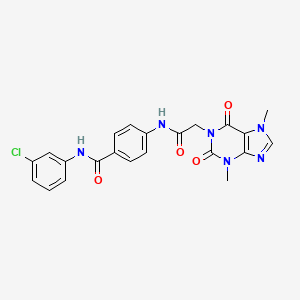
Cytidine 5'-Triphosphate (ammonium salt)-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine 5’-Triphosphate (ammonium salt)-d8 is a deuterated form of Cytidine 5’-Triphosphate, a pyrimidine nucleoside triphosphate. This compound is integral to various biochemical processes, particularly in the synthesis of RNA. The deuterated form, indicated by the “d8” suffix, means that eight hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in research to study metabolic pathways and enzyme mechanisms due to the isotope’s ability to act as a tracer.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-Triphosphate (ammonium salt)-d8 typically involves the phosphorylation of cytidine derivatives. The process starts with cytidine, which undergoes a series of phosphorylation reactions to form Cytidine 5’-Triphosphate. The deuterated form is achieved by using deuterated reagents and solvents during the synthesis. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the compound.
Industrial Production Methods
Industrial production of Cytidine 5’-Triphosphate (ammonium salt)-d8 involves large-scale chemical synthesis using automated systems to ensure consistency and purity. The process includes the use of high-purity deuterated reagents and stringent quality control measures to achieve the desired isotopic enrichment. The final product is typically purified using chromatography techniques and is stored under specific conditions to maintain its stability.
化学反应分析
Types of Reactions
Cytidine 5’-Triphosphate (ammonium salt)-d8 undergoes various chemical reactions, including:
Phosphorylation: It can act as a phosphate donor in enzymatic reactions.
Hydrolysis: It can be hydrolyzed to cytidine diphosphate and inorganic phosphate.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Phosphorylation: Enzymes like kinases are commonly used under physiological conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Phosphorylation: Produces phosphorylated intermediates.
Hydrolysis: Yields cytidine diphosphate and inorganic phosphate.
Substitution: Forms substituted cytidine derivatives.
科学研究应用
Cytidine 5’-Triphosphate (ammonium salt)-d8 is widely used in scientific research due to its role in various biochemical processes:
Chemistry: Used as a reagent in the synthesis of nucleic acids and nucleotides.
Biology: Plays a crucial role in RNA synthesis and regulation of gene expression.
Medicine: Investigated for its potential in antiviral therapies and as a biomarker in metabolic studies.
Industry: Utilized in the production of RNA-based therapeutics and diagnostic tools.
作用机制
Cytidine 5’-Triphosphate (ammonium salt)-d8 exerts its effects primarily through its role as a substrate in enzymatic reactions. It is involved in the synthesis of RNA by acting as a building block for RNA polymerases. The compound also participates in the regulation of metabolic pathways by serving as a coenzyme in various biochemical reactions. Its deuterated form allows researchers to trace its metabolic fate and study enzyme kinetics in detail.
相似化合物的比较
Similar Compounds
Adenosine 5’-Triphosphate (ATP): Another nucleoside triphosphate involved in energy transfer.
Guanosine 5’-Triphosphate (GTP): Plays a role in protein synthesis and signal transduction.
Uridine 5’-Triphosphate (UTP): Involved in carbohydrate metabolism and RNA synthesis.
Uniqueness
Cytidine 5’-Triphosphate (ammonium salt)-d8 is unique due to its deuterated form, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the tracking of metabolic pathways and the study of enzyme mechanisms with greater precision. This makes it a valuable tool in biochemical and pharmacological research.
属性
分子式 |
C9H28N7O14P3 |
|---|---|
分子量 |
559.33 g/mol |
IUPAC 名称 |
azane;[[dideuterio-[(2R,3S,4R,5R)-2,3,4,5-tetradeuterio-5-(5,6-dideuterio-4-imino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.4H3N/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);4*1H3/t4-,6-,7-,8-;;;;/m1..../s1/i1D,2D,3D2,4D,6D,7D,8D;;;; |
InChI 键 |
ZWDCHPAWLBEYMG-NARUIJAVSA-N |
手性 SMILES |
[2H]C1=C(N(C(=O)NC1=N)[C@]2([C@]([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)(O)OP(=O)(O)OP(=O)(O)O)([2H])O)([2H])O)[2H])[2H].N.N.N.N |
规范 SMILES |
C1=CN(C(=O)NC1=N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12389504.png)








![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-5-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B12389557.png)

![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389565.png)
